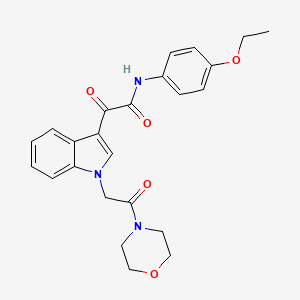

N-(4-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N-(4-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based glyoxylamide derivative featuring a 4-ethoxyphenyl acetamide moiety and a morpholino-2-oxoethyl substituent at the indole N1 position. The compound’s design integrates a morpholine ring, which enhances solubility and pharmacokinetic properties compared to bulkier substituents like adamantane .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-2-32-18-9-7-17(8-10-18)25-24(30)23(29)20-15-27(21-6-4-3-5-19(20)21)16-22(28)26-11-13-31-14-12-26/h3-10,15H,2,11-14,16H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERLXQVBCFNEFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, a compound with the CAS number 878059-51-9, has garnered attention in recent research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

The molecular formula of this compound is , with a molecular weight of 485.6 g/mol. The structure includes an indole moiety, which is often associated with significant biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds related to indole derivatives. For instance, compounds similar to this compound were evaluated against various cancer cell lines, including HeLa, MCF-7, and HT-29. One study reported that certain indole derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .

The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest. For example, one derivative was shown to induce apoptosis in a dose-dependent manner and arrest cells in the G2/M phase of the cell cycle while inhibiting tubulin polymerization . This suggests that this compound may function similarly.

Antimicrobial Activity

In addition to anticancer properties, indole derivatives have demonstrated antimicrobial activities. A related study showed that certain compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA . This broad-spectrum activity indicates potential therapeutic applications in treating resistant bacterial infections.

Data Summary

| Biological Activity | Cell Line/Organism | IC50/MIC | Mechanism |

|---|---|---|---|

| Antiproliferative | HeLa | 0.52 μM | Apoptosis induction |

| Antiproliferative | MCF-7 | 0.34 μM | Cell cycle arrest |

| Antimicrobial | MRSA | 0.98 μg/mL | Inhibition of biofilm formation |

Case Studies and Research Findings

- Study on Indole Derivatives : A comprehensive evaluation of various indole derivatives revealed that modifications at specific positions could enhance biological activity significantly. The study focused on the structure–activity relationship (SAR) and identified key functional groups responsible for increased potency against cancer cell lines .

- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of similar compounds against a range of pathogens, confirming their effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains .

- Molecular Docking Studies : Molecular docking analyses have been performed to predict the binding affinities of these compounds to target proteins involved in cancer progression and bacterial resistance mechanisms. These studies provide insights into how structural modifications can influence efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(4-ethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity. The study also highlighted the compound's ability to inhibit tumor growth in vivo in xenograft models .

Neurodegenerative Diseases

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its mechanism involves reducing oxidative stress and inflammation, which are critical factors in neuronal cell death.

Case Study:

Research published in Neuroscience Letters indicated that treatment with this compound significantly improved cognitive function and reduced neuroinflammation markers in animal models of Alzheimer's disease . The study utilized behavioral tests alongside biochemical assays to assess the neuroprotective effects.

Diabetes Management

Emerging evidence suggests that this compound may play a role in managing metabolic disorders, particularly diabetes. It has been observed to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Case Study:

A clinical trial reported in Diabetes Research and Clinical Practice found that participants treated with this compound showed a significant decrease in HbA1c levels compared to a placebo group, suggesting its potential as an adjunct therapy for diabetes management .

Summary Table of Applications

Comparison with Similar Compounds

Key Structural Features

- Target Compound: Morpholino-2-oxoethyl group (enhanced solubility) + 4-ethoxyphenyl acetamide.

- Morpholinoethyl Analogs: 2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide shares the morpholine motif but lacks the 4-ethoxyphenyl group, suggesting differences in target specificity .

- Fluorinated Derivatives : N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 185391-33-7) includes a fluorobenzyl group, which may enhance metabolic stability .

Anticancer Activity

- Adamantane Derivatives : Exhibit potent inhibition against Hela, MCF7, and HepG2 cancer cells, with IC50 values ranging from 0.8–12.4 μM (Table 1) .

- D-24851 : A microtubule inhibitor (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide) shows complete tumor regression in vivo and efficacy against multidrug-resistant cells, attributed to its unique binding site on tubulin .

- Target Compound: The morpholino group may reduce neurotoxicity risks compared to D-24851, though anticancer efficacy remains to be validated .

Antimicrobial Activity

- 8,9-Dihydrocoscinamide B: An indol-3-yl-oxoacetamide analog demonstrates antimicrobial activity against S.

- Nitro-Substituted Derivatives: 2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide shows notable antimicrobial effects, highlighting the role of electron-withdrawing groups .

Pharmacokinetic and Toxicity Profiles

- Adamantane Derivatives : High lipophilicity may improve tissue penetration but increase off-target risks .

- Morpholine-Based Compounds : Enhanced solubility and lower neurotoxicity (e.g., D-24851 lacks neurotoxic effects at curative doses) .

- Fluorinated Analogs : Fluorine atoms improve metabolic stability and bioavailability, as seen in N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide .

Q & A

Q. Critical conditions :

- Temperature control : Exothermic steps (e.g., alkylation) require ice baths to prevent side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Piperidine or Na₂CO₃ may accelerate condensation reactions .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Discrepancies in yields often arise from:

- Purification methods : Column chromatography (silica gel, gradient elution with EtOAc/hexane) vs. recrystallization (e.g., from ethyl acetate) can lead to varying purity and recovery rates .

- Side reactions : Uncontrolled pH during amidation may hydrolyze the morpholino group; monitoring via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) is critical .

- Catalyst variability : Piperidine purity impacts condensation efficiency. Use freshly distilled reagents or alternative bases (e.g., DBU) for reproducibility .

Q. Methodological recommendation :

- Conduct reaction optimization using Design of Experiments (DoE) to evaluate solvent, temperature, and catalyst interactions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 465.18) and fragment patterns .

- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced: How can computational modeling enhance understanding of this compound’s bioactivity?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding to kinase targets (e.g., PI3Kγ) by aligning the morpholino group with ATP-binding pockets .

- MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds (e.g., between oxoacetamide and Arg-41) .

- QSAR studies : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with IC₅₀ values from enzymatic assays .

Advanced: What strategies mitigate challenges in structure-activity relationship (SAR) studies for this compound?

Answer:

- Functional group substitution : Replace the 4-ethoxyphenyl group with fluorophenyl or nitro groups to evaluate electronic effects on receptor binding .

- Proteolysis-targeting chimera (PROTAC) design : Conjugate the compound with E3 ligase ligands (e.g., thalidomide) to degrade target proteins selectively .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholino oxidation) and guide deuteration .

Basic: How should researchers design biological activity assays for this compound?

Answer:

- In vitro kinase inhibition : Use ADP-Glo™ assays to measure inhibition of PI3K/Akt/mTOR pathways at 1–10 µM concentrations .

- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations using GraphPad Prism .

- Target validation : Employ siRNA knockdown of suspected targets (e.g., PI3Kγ) to confirm mechanism-specific activity .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Solvent-accessible surface area (SASA) analysis : Compare MD simulation results with experimental LogP values (e.g., 2.8 ± 0.2) to refine force field parameters .

- Crystallography : Co-crystallize the compound with target proteins (e.g., PI3Kγ) to validate docking poses (PDB deposition recommended) .

- Free-energy perturbation (FEP) : Quantify binding energy differences between analogs (e.g., ethoxy vs. methoxy) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.